molecular formula C9H5FO2 B168812 5-Fluorobenzofuran-4-carbaldehyde CAS No. 199391-70-3

5-Fluorobenzofuran-4-carbaldehyde

Cat. No.: B168812
CAS No.: 199391-70-3
M. Wt: 164.13 g/mol
InChI Key: KVZVZQXBAPJNPX-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-4-carbaldehyde is an organic compound with the molecular formula C9H5FO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 4-position of the benzofuran ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzofuran-4-carbaldehyde typically involves the fluorination of benzofuran derivatives followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzofuran-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluorobenzofuran-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluorobenzofuran-4-carbaldehyde is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to the inhibition of key biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-4-carbaldehyde: Lacks the fluorine atom, which may result in different biological activities and reactivity.

    5-Chlorobenzofuran-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical properties and biological activities.

    5-Bromobenzofuran-4-carbaldehyde:

Uniqueness

5-Fluorobenzofuran-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development .

Biological Activity

5-Fluorobenzofuran-4-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a benzofuran ring with a fluorine atom at the 5-position and an aldehyde group at the 4-position. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological activity by enhancing metabolic stability and lipophilicity, which are crucial for drug design.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms that are yet to be fully elucidated. The fluorine substitution is believed to enhance binding affinity to viral receptors, potentially blocking entry or replication processes .

Anticancer Properties

One of the most promising areas of research for this compound is its anticancer activity. Several studies have reported its cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For instance, one study demonstrated IC50 values as low as 15.8 µM against HepG2 cells, indicating significant potency . The compound appears to induce apoptosis and cell cycle arrest in cancer cells, possibly through the regulation of cyclin proteins and induction of reactive oxygen species (ROS) production .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The introduction of fluorine enhances binding affinity to these targets, potentially leading to inhibition of key biological pathways critical for tumor growth and microbial resistance .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism Insights
This compound ModerateHighInhibition of cell proliferation via ROS
Benzofuran-4-carbaldehyde LowModerateLess effective due to lack of fluorine
5-Chlorobenzofuran-4-carbaldehyde ModerateModerateChlorine substitution alters reactivity

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Study : A study published in Nature evaluated various derivatives of benzofuran compounds, including this compound. It was found to significantly reduce cell viability in MCF-7 and HepG2 cell lines compared to standard treatments like 5-fluorouracil .
  • Antimicrobial Evaluation : Another research article highlighted the compound's effectiveness against multiple bacterial strains, showcasing its potential as a lead compound in developing new antibiotics.
  • Mechanistic Insights : A review on fluorinated heterocycles noted that compounds like this compound often exhibit enhanced bioactivity due to their ability to interact with specific protein targets involved in disease pathways .

Properties

IUPAC Name

5-fluoro-1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZVZQXBAPJNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Fc1cc2ccoc2cc1CBr
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Fc1ccc2occc2c1CBr
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reactant
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Synthesis routes and methods II

Procedure details

A solution of the N-methylmorpholine-N-oxide (13.6 g) in acetonitrile (135 ml) containing 3 Å molecular sieves (13.2 g) was stirred at room temperature overnight and cooled in ice. A solution of 4-bromomethyl-5-fluorobenzofuran and 6-bromomethyl-5-fluorobenzofuran (13.33 g) in acetonitrile (35 ml) was added and the mixture stirred at 5° for 4 h. The mixture was filtered and the filtrate evaporated to dryness. Water and ethyl acetate were added to the residue and the organic phase separated, dried and evaporated to give the mixture of aldehydes. The mixture was separated by chromatography on silica (600 g) using a mixture of ethyl acetate and hexane (1:9) as the eluant to give the title compound (A) (2.19 g);
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13.6 g
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reactant
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135 mL
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4-bromomethyl-5-fluorobenzofuran
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reactant
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6-bromomethyl-5-fluorobenzofuran
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13.33 g
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reactant
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35 mL
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solvent
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[Compound]
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aldehydes
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